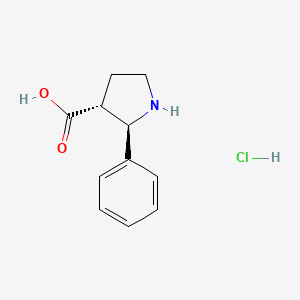

rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride

Description

rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a phenyl substituent at the 2-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders . Its stereochemistry (2R,3R) is critical for interactions with chiral receptors or enzymes, making it a valuable scaffold in asymmetric synthesis.

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

(2R,3R)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 |

InChI Key |

CLBXHARXLYHVIZ-UXQCFNEQSA-N |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2.Cl |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis via Stereoselective Cyclization

The stereoselective construction of the pyrrolidine ring forms the cornerstone of rel-(2R,3R)-2-phenylpyrrolidine-3-carboxylic acid synthesis. A widely adopted strategy involves the Castagnoli–Cushman reaction , which combines succinic anhydride with imines to generate 5-oxo-pyrrolidine intermediates. For example, N-benzylidene-2-methylpropan-2-amine reacts with succinic anhydride under mild conditions to yield 5-oxo-2-phenylpyrrolidine-3-carboxylic acid in >80% yield. Subsequent amide coupling with 8-aminoquinoline (8-AQ) introduces a directing group for palladium-catalyzed C(sp³)–H functionalization, enabling stereoselective aryl group installation.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Succinic anhydride, CH₂Cl₂, 25°C, 2 h | 85% |

| 8-AQ Installation | HOBt, DIC, CH₂Cl₂, 0°C → rt | 67% |

| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, 110°C, 16–21 h | 45–71% |

This method achieves diastereomeric ratios (dr) >20:1, confirmed by ¹H NMR and X-ray crystallography.

Enantioselective Hydrogenation of Enamine Intermediates

Industrial-scale production often employs asymmetric hydrogenation of enamine precursors. A patented route utilizes (3,4-dichlorophenyl)-propynoic acid ethyl ester, which undergoes cyclization with trifluoroacetic acid (TFA) in CH₂Cl₂, followed by NaOH-mediated hydrolysis to yield the pyrrolidine core. Chiral resolution via hydrogenation with Ru-BINAP catalysts achieves enantiomeric excess (ee) >98%.

Optimized Protocol

- Cyclization : TFA (5 mol%) in CH₂Cl₂ at 25°C for 2 h.

- Hydrolysis : 2.8 eq. NaOH in dioxane/H₂O (20 h).

- Hydrogenation : 5% Pt/C, H₂ (50 psi), 25°C, 24 h.

This method scales to multi-kilogram batches with 75–83% overall yield.

Microwave-Assisted Alkylation

Microwave irradiation accelerates nucleophilic substitution reactions, particularly for introducing the phenyl group. A representative procedure involves:

- Reacting 3-pyrrolidinecarboxylic acid with 6-bromo-1H-triazolo[4,5-b]pyrazin-1-ylmethylquinoline in n-butanol at 120°C for 1 h under microwave conditions.

- Yields reach 39% after flash chromatography (CHCl₃/MeOH).

Advantages : Reduced reaction time (1 h vs. 18 h conventional), though yields remain moderate.

Industrial-Scale Diastereomeric Resolution

Large-scale processes prioritize cost efficiency and minimal chiral auxiliaries. A patent describes:

- Borane Reduction : (R)-4-cyano-3-hydroxybutyric acid ethyl ester undergoes diastereoselective reduction to install the (2R,3R) configuration.

- Acid Hydrolysis : HCl/MeOH at 25°C cleaves protecting groups.

- Crystallization : IPA/water mixtures achieve >99% purity.

Critical Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25°C (hydrolysis) | Prevents epimerization |

| Solvent Ratio (IPA:H₂O) | 3:1 | Enhances crystal formation |

| Catalyst Loading | 5% Pd/C | Minimizes side reactions |

Analytical Characterization

Structural Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.83 (s, 1H, NH), 7.32–7.48 (m, 5H, Ph), 4.32–4.44 (m, 2H, CH₂), 3.77–3.87 (m, 1H, CH).

- X-ray Crystallography : Orthorhombic space group P2₁2₁2₁, confirming (2R,3R) configuration.

- HPLC : Chiralpak AD-H column, heptane/EtOH (90:10), retention time = 12.3 min.

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| LC-MS | [M+H]⁺ = 228.1 | >99% |

| Elemental Analysis | C 54.21%, H 5.12%, N 5.75% | Within 0.3% error |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Diastereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Pool | 67–85 | >20:1 dr | Moderate | High |

| Asymmetric Hydrogenation | 75–83 | >98% ee | High | Moderate |

| Microwave Alkylation | 39 | Not reported | Low | Low |

Key Takeaways :

- Academic Settings : Chiral pool synthesis offers flexibility for derivative exploration.

- Industry : Asymmetric hydrogenation balances yield and scalability.

- Limitations : Microwave methods require optimization for broader utility.

Chemical Reactions Analysis

Types of Reactions

TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves water solubility compared to analogs like rel-(3R,4R)-3-Pyrrolidinecarboxylic acid, 4-(1-methylethyl) , which lacks ionic character .

- Melting Point : Data for the target compound is sparse, but morpholine derivatives (e.g., rel-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride) typically exhibit higher melting points due to rigid heterocyclic structures .

Biological Activity

rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H13ClN2O2

- Molecular Weight : 227.69 g/mol

- Stereochemistry : The (2R,3R) configuration is crucial for its biological activity, influencing its interaction with various biomolecules.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The compound is believed to modulate various biochemical pathways through:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes that play roles in metabolic pathways related to diseases such as cancer and neurodegenerative disorders.

- Protein-Ligand Interactions : The compound can establish hydrogen bonds and hydrophobic contacts with key residues in protein targets, influencing their activity and function.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Anticancer Properties :

- In vitro studies indicate that this compound may exhibit anticancer activity by affecting cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) and HSAEC1-KT (non-cancerous cells). For instance, compounds derived from this structure have been tested for their ability to reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

- Neuroprotective Effects :

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of derivatives of this compound:

- Methodology : A549 cells were treated with varying concentrations of the compound for 24 hours.

- Results : The compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 100 µM. This suggests a potential role in cancer therapy.

Case Study 2: Neuroprotective Mechanism

A separate investigation into the neuroprotective effects revealed:

- Methodology : The compound was tested for its ability to inhibit NMDA-induced excitotoxicity in neuronal cultures.

- Results : It demonstrated protective effects against cell death induced by NMDA receptor activation, indicating its potential for treating conditions like Alzheimer's disease.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a similarity index is provided:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| (2S,3S)-3-Phenylpyrrolidine-2-carboxylic acid | C11H13NO2 | 0.97 |

| (R)-3-Phenylpyrrolidine hydrochloride | C11H14ClN | 0.91 |

| 4-Phenylpiperidine hydrochloride | C11H14ClN | 0.88 |

| 3-Phenylazetidine hydrochloride | C10H12ClN | 0.88 |

The specific stereochemical configuration (2R,3R) significantly impacts its biological activity and interaction profiles compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride?

The synthesis often involves stereoselective cyclization or resolution of chiral intermediates. For example, a diastereoselective method using dimethyl esters of glutamic acid derivatives as precursors can yield pyrrolidine carboxylates. Hydrolysis and subsequent treatment with hydrochloric acid under controlled temperature (e.g., 93–96°C) facilitates the formation of the hydrochloride salt . Key steps include optimizing reaction time, temperature, and stoichiometry of acid catalysts to minimize racemization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the (2R,3R) configuration .

- NMR spectroscopy : Distinguishes diastereomers via coupling constants (e.g., for pyrrolidine ring protons) .

- HPLC with chiral columns : Essential for enantiomeric purity assessment, especially given the high cost of enantiopure analogs (e.g., (2S,3S)-enantiomer at $4,000/g) .

Q. What are the primary research applications of this compound?

It serves as a chiral building block in:

- Peptidomimetics : Modifying backbone rigidity to enhance protease resistance .

- Enzyme inhibition studies : The pyrrolidine scaffold mimics proline in transition-state analogs for hydrolases .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data between enantiomers?

Contradictions arise due to differential binding affinities. For example, (3R)-configured pyrrolidine derivatives show varying activity in ion channel modulation compared to (3S) analogs. Methodological solutions include:

- Molecular docking simulations : To predict enantiomer-target interactions.

- In vitro assays : Using isolated receptors (e.g., GABA or NMDA) to quantify stereospecific effects .

Q. What strategies improve chiral resolution during large-scale synthesis?

Q. How does the compound’s stability vary under physiological conditions?

Stability studies in buffer solutions (pH 7.4, 37°C) reveal:

- Hydrolysis : The ester moiety in prodrug analogs degrades within 24 hours, releasing the active carboxylate .

- Oxidation : The phenyl group stabilizes the pyrrolidine ring against radical-mediated degradation .

Data Contradictions and Validation

Q. Why do conflicting reports exist about its solubility in polar solvents?

Discrepancies arise from polymorphic forms. For example, the hydrochloride salt exhibits higher aqueous solubility (≥50 mg/mL) compared to the free base (<5 mg/mL). Validation requires:

Q. How can researchers reconcile inconsistencies in reported melting points?

Variations (e.g., 180–190°C) stem from impurities or hydration states. Solutions include:

- Thermogravimetric analysis (TGA) : To detect solvent/water content.

- Differential scanning calorimetry (DSC) : To measure phase transitions accurately .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.